2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine
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Description
2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C9H11F9N2O4 and its molecular weight is 382.183. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, trifluoroacetic acid (TFA) is a stronger acid than acetic acid , and it’s widely used in organic chemistry .
Mode of Action
It’s known that trifluoroacetic acid (tfa) is a stronger acid than acetic acid, having an acid ionisation constant, ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .
Biochemical Pathways
It’s known that tfa is widely used in organic chemistry for various purposes .
Pharmacokinetics
It’s known that tfa is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its bioavailability.
Result of Action
It’s known that tfa is a stronger acid than acetic acid , which could potentially influence its interactions with biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
The molecule of 2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is characterized by the presence of three fluorine atoms, which confer a strong electrophilic nature and acidity . This property can influence its interactions with various biomolecules, including enzymes and proteins
Molecular Mechanism
Its strong electrophilic nature suggests that it might interact with biomolecules through binding interactions
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFGZGRPXJMKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F9N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.